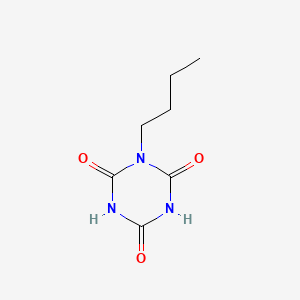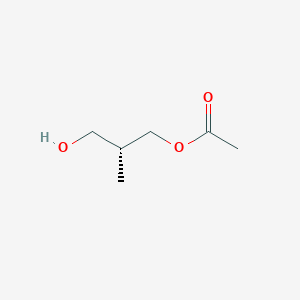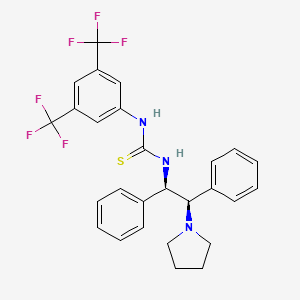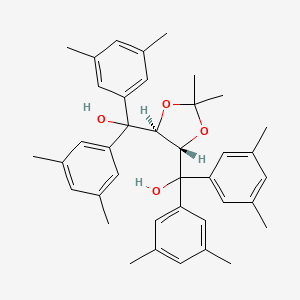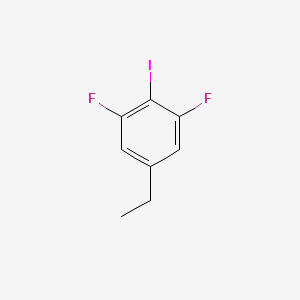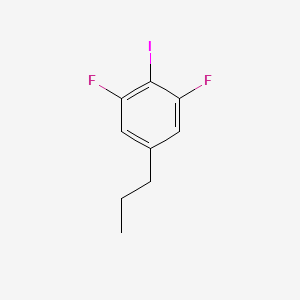
1,3-Difluoro-2-iodo-5-propylbenzene
描述
1,3-Difluoro-2-iodo-5-propylbenzene: is an organic compound with the molecular formula C9H9F2I It is a derivative of iodobenzene, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a propyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-Difluoro-2-iodo-5-propylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroiodobenzene as the starting material.
Alkylation Reaction: The 2,6-difluoroiodobenzene undergoes an alkylation reaction with propyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions:
1,3-Difluoro-2-iodo-5-propylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; solvents like ether or THF; temperatures ranging from room temperature to reflux conditions.
Major Products:
Substitution Reactions: Azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Deiodinated products.
科学研究应用
Chemistry:
1,3-Difluoro-2-iodo-5-propylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules.
Medicine:
Industry:
In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
作用机制
The mechanism of action of 1,3-Difluoro-2-iodo-5-propylbenzene depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological or chemical effects.
相似化合物的比较
2,4-Difluoroiodobenzene: Similar structure but lacks the propyl group.
2,6-Difluoroiodobenzene: Similar structure but lacks the propyl group.
4-Propyl-2,6-difluorobenzene: Similar structure but lacks the iodine atom.
Uniqueness:
1,3-Difluoro-2-iodo-5-propylbenzene is unique due to the presence of both fluorine and iodine atoms, as well as the propyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
1,3-difluoro-2-iodo-5-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2I/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAMIFCPFIXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)F)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
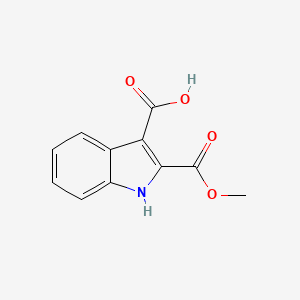
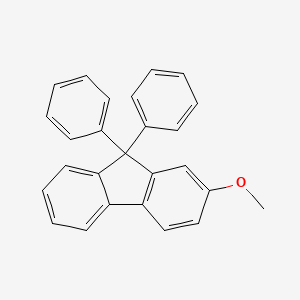
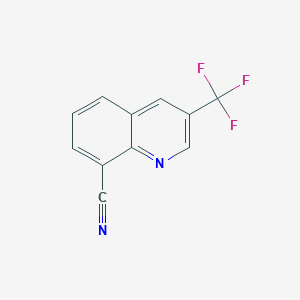
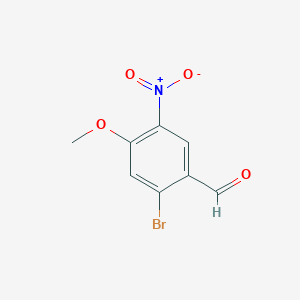

![9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene](/img/structure/B8263263.png)
![2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine](/img/structure/B8263272.png)
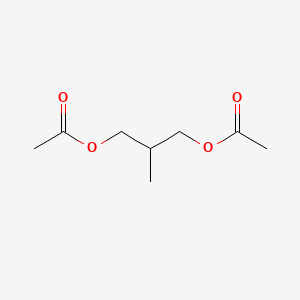
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
